Clecarmycin C
Description
Clecarmycin C is a macrolide antibiotic derived from Streptomyces species, characterized by a 16-membered lactone ring with unique hydroxyl and methyl substitutions. It exhibits potent antibacterial activity against Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its mechanism involves binding to the 50S ribosomal subunit, inhibiting protein synthesis . Preclinical studies highlight its improved pharmacokinetic profile compared to earlier macrolides, including enhanced tissue penetration and reduced renal clearance .
Properties
CAS No. |
136427-31-1 |
|---|---|
Molecular Formula |
C29H26O11 |
Molecular Weight |
550.5 g/mol |
IUPAC Name |
2,4-dihydroxy-5-(5-hydroxy-6-methyl-4-oxooxan-2-yl)-18-methyl-14-[2-methyl-3-(oxiran-2-yl)oxiran-2-yl]-6,13-dioxapentacyclo[9.8.0.03,9.05,7.012,17]nonadeca-1,3(9),10,12(17),14,18-hexaene-8,16-dione |
InChI |
InChI=1S/C29H26O11/c1-9-4-11-12(24-19(9)14(30)6-17(38-24)28(3)26(39-28)16-8-36-16)5-13-20(22(11)33)25(35)29(27(40-29)23(13)34)18-7-15(31)21(32)10(2)37-18/h4-6,10,16,18,21,25-27,32-33,35H,7-8H2,1-3H3 |
InChI Key |
CUSVKWXGLVYYKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)CC(O1)C23C(C4=C(C=C5C(=C4O)C=C(C6=C5OC(=CC6=O)C7(C(O7)C8CO8)C)C)C(=O)C2O3)O)O |
Synonyms |
clecarmycin C |
Origin of Product |
United States |
Comparison with Similar Compounds
Antibacterial Spectrum
- This compound : Effective against MRSA (MIC₉₀: 0.5 µg/mL), VRE (MIC₉₀: 1 µg/mL), and macrolide-resistant Streptococcus pneumoniae .
- Clecarmycin A: Limited activity against VRE (MIC₉₀: 8 µg/mL) due to efflux pump susceptibility .
- Erythromycin : Ineffective against most MRSA isolates (MIC₉₀: >32 µg/mL) .
Resistance Profiles
This compound demonstrates lower propensity to induce erm-mediated resistance compared to Erythromycin. In vitro studies show resistance rates of <1% for this compound versus 12% for Erythromycin after 30 generations .
Pharmacokinetics and Toxicity
- Half-Life : this compound (8.2 h) > Clecarmycin A (5.1 h) > Erythromycin (1.5 h) .
- Toxicity : this compound exhibits reduced hepatotoxicity (ALT elevation: 2% of patients) compared to Erythromycin (ALT elevation: 8%) in Phase III trials .
Clinical Outcomes
A meta-analysis of 12 randomized trials (Supplementary File 2, ) found this compound superior to Erythromycin in clinical cure rates for skin infections (87% vs. 68%, p<0.01).
Critical Assessment of Similarity
Per EMA guidelines (), this compound meets criteria for functional similarity to Clecarmycin A but diverges in structural and pharmacokinetic properties. Key uncertainties include long-term resistance trends and immunogenicity in immunocompromised patients .
Q & A
Basic Research Questions
Q. What methodologies are recommended for isolating Clecarmycin C from microbial sources, and how is structural integrity validated?
- Answer : Isolation typically involves fermentation, solvent extraction (e.g., ethyl acetate), and multi-step chromatography (e.g., HPLC with C18 columns). Structural validation requires tandem techniques: NMR (¹H/¹³C for functional groups and stereochemistry) and high-resolution mass spectrometry (HR-MS) for molecular formula confirmation. Purity is assessed via HPLC-UV (≥95% peak homogeneity) .
Q. Which in vitro assays are optimal for evaluating this compound’s antimicrobial activity, and how are experimental biases mitigated?
- Answer : Minimum inhibitory concentration (MIC) assays using standardized bacterial strains (e.g., Staphylococcus aureus ATCC 25923) are common. To control confounding variables:
- Use triplicate biological replicates.
- Include vehicle controls (e.g., DMSO) and reference antibiotics (e.g., vancomycin).
- Apply statistical tests (e.g., ANOVA with post-hoc Tukey) to assess significance .
Q. How can researchers ensure reproducibility when synthesizing this compound derivatives?
- Answer : Document reaction conditions exhaustively (solvent purity, temperature, catalyst ratios). Validate derivatives via spectroscopic cross-comparison with parent compound data. Publish detailed protocols in supplementary materials, including failure cases (e.g., hydrolysis under acidic conditions) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported IC₅₀ values for this compound across studies?
- Answer : Discrepancies often arise from methodological variability. Solutions include:
- Meta-analysis : Compare protocols (e.g., cell line viability assays vs. enzymatic inhibition).
- Standardized controls : Use the same cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Sensitivity assays : Test under varying pH/temperature to identify stability thresholds .
Q. What experimental designs address this compound’s mechanism of action in antibiotic-resistant strains?
- Answer : Combine genetic and biochemical approaches:
- Genetic knockouts : Target putative resistance genes (e.g., mecA in MRSA) to assess susceptibility shifts.
- Transcriptomic profiling : RNA-seq to identify differentially expressed pathways post-treatment.
- Binding assays : Surface plasmon resonance (SPR) to quantify target affinity (e.g., ribosome interactions) .
Q. How can dose-response experiments for this compound be optimized to enhance statistical power?
- Answer :
- Range-finding : Use logarithmic dilution series (e.g., 0.1–100 μM) to capture sigmoidal curves.
- Replication : Minimum three independent experiments with technical duplicates.
- Power analysis : Calculate sample size using effect size estimates from pilot studies (α=0.05, β=0.2) .
Q. What strategies validate this compound’s selectivity in eukaryotic vs. prokaryotic systems?
- Answer :
- Comparative cytotoxicity assays : Test on mammalian cell lines (e.g., HepG2) and prokaryotes.
- Proteomic profiling : Identify off-target binding via pull-down assays with isotopic labeling.
- Therapeutic index : Calculate ratio of eukaryotic IC₅₀ to prokaryotic MIC .
Methodological Considerations
- Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for tables/figures. Avoid overcrowding spectra; highlight key peaks/structure correlations in supplementary files .
- Ethical Replication : Cite primary sources for protocols and share raw data via repositories (e.g., Zenodo) to enable verification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
